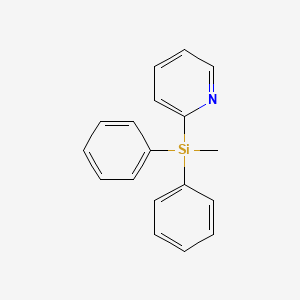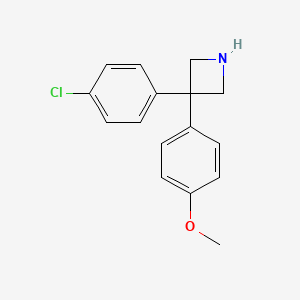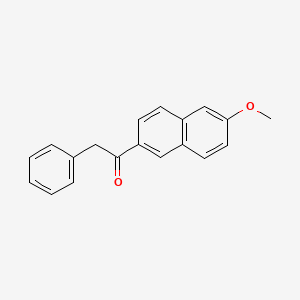
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C11H15BrN2O It is a derivative of pyridine, substituted with a bromine atom at the 5-position, a piperidine ring at the 4-position, and a hydroxymethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol typically involves the following steps:
Bromination: The starting material, 2-hydroxymethylpyridine, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Piperidinylation: The brominated intermediate is then reacted with piperidine under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO), sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 5-Bromo-4-(piperidin-1-yl)pyridine-2-carboxylic acid.
Reduction: 4-(Piperidin-1-yl)pyridin-2-ylmethanol.
Substitution: 5-Azido-4-(piperidin-1-yl)pyridin-2-yl)methanol, 5-Methoxy-4-(piperidin-1-yl)pyridin-2-yl)methanol.
Aplicaciones Científicas De Investigación
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals, where its unique structure imparts desired properties to the final products.
Mecanismo De Acción
The mechanism of action of (5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The piperidine ring and pyridine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-(piperidin-1-yl)pyrimidine): Similar structure with a pyrimidine ring instead of a pyridine ring.
(4-(Piperidin-1-yl)pyridin-2-yl)methanol): Lacks the bromine atom at the 5-position.
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)amine): Contains an amine group instead of a hydroxymethyl group.
Uniqueness
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15BrN2O |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
(5-bromo-4-piperidin-1-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C11H15BrN2O/c12-10-7-13-9(8-15)6-11(10)14-4-2-1-3-5-14/h6-7,15H,1-5,8H2 |
Clave InChI |
VRPLVCJRLDUGAI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=NC(=C2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)





![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)



![Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-](/img/structure/B11847573.png)
